2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroisoquinoline, followed by the addition of acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Reagents like sodium azide or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the acetonitrile group.
Isoquinoline: An oxidized form of tetrahydroisoquinoline with different biological activities.
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethanol: A similar compound with an ethanol group instead of a nitrile group.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride is unique due to its specific combination of the tetrahydroisoquinoline ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNGOBENRAFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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